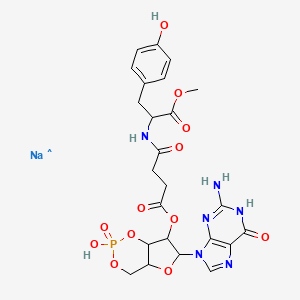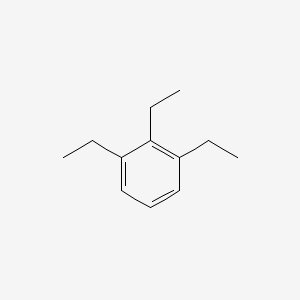
Methylene, nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene, nitro- (commonly known as nitromethane) is an organic compound with the chemical formula CH₃NO₂. It is the simplest organic nitro compound and is characterized by the presence of a nitro group (-NO₂) attached to a methane molecule. Nitromethane is a polar liquid that is commonly used as a solvent in various industrial applications, including extractions, reaction mediums, and cleaning solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitromethane can be synthesized through several methods:
From Sodium Ethyl Sulfate and a Metal Nitrite: This method involves reacting sodium ethyl sulfate (NaC₂H₅SO₄) with a metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂).
From Ethyl Halide and Silver Nitrite: Ethyl halide reacts with silver nitrite to produce nitromethane.
From Ethyl Bromide (Iodide) and Sodium Nitrite: Ethyl bromide or iodide reacts with sodium nitrite to form nitromethane.
Industrial Production Methods
Industrial production of nitromethane typically involves the vapor-phase nitration of propane. This process yields a mixture of nitromethane, nitroethane, and other nitroalkanes, which are then separated by fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Nitromethane undergoes various chemical reactions, including:
Oxidation: Nitromethane can be oxidized to form formaldehyde and nitrous acid.
Reduction: Reduction of nitromethane can produce methylamine.
Substitution: Nitromethane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Bases such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formaldehyde and nitrous acid.
Reduction: Methylamine.
Substitution: Various substituted nitromethane derivatives.
Scientific Research Applications
Nitromethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the production of pesticides, explosives, fibers, and coatings.
Mechanism of Action
Nitromethane exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Nitroethane (C₂H₅NO₂): Similar to nitromethane but with an additional carbon atom.
Nitroacetonitrile (O₂NCH₂CN): Contains both nitro and cyano groups, making it highly reactive.
2,4,6-Trinitrotoluene (TNT): A more complex nitro compound used as an explosive.
Uniqueness
Nitromethane is unique due to its simplicity and versatility. It is the simplest nitro compound and serves as a fundamental building block in organic synthesis. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
19527-13-0 |
|---|---|
Molecular Formula |
CHNO2 |
Molecular Weight |
59.024 g/mol |
InChI |
InChI=1S/CHNO2/c1-2(3)4/h1H |
InChI Key |
AFMIYEXCCPCEKD-UHFFFAOYSA-N |
Canonical SMILES |
[CH][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)








